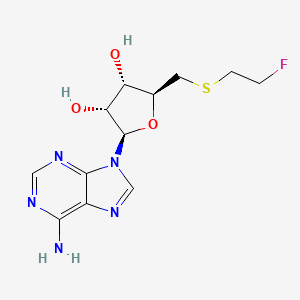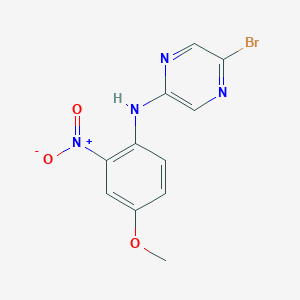
5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C11H9BrN4O3 and a molecular weight of 325.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyrazin-2-amine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine can be compared with other similar compounds such as:
5-Bromo-N-methyl-3-nitropyridin-2-amine: This compound has a similar structure but with a methyl group instead of a methoxy group.
5-Bromo-3-methoxypyridin-2-amine: This compound has a pyridine ring instead of a pyrazine ring.
5-Bromo-4-methoxypyridin-2-amine: Another similar compound with a different substitution pattern on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
950845-94-0 |
|---|---|
Molecular Formula |
C11H9BrN4O3 |
Molecular Weight |
325.12 g/mol |
IUPAC Name |
5-bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C11H9BrN4O3/c1-19-7-2-3-8(9(4-7)16(17)18)15-11-6-13-10(12)5-14-11/h2-6H,1H3,(H,14,15) |
InChI Key |
FLHMOSAAOLXLHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CN=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


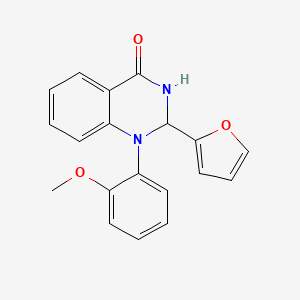
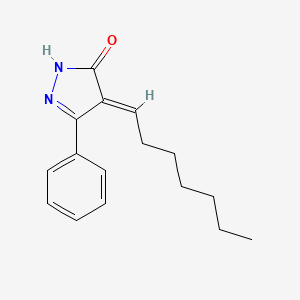
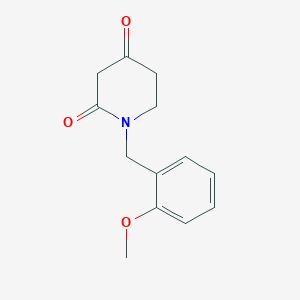
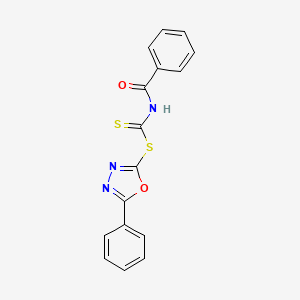
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
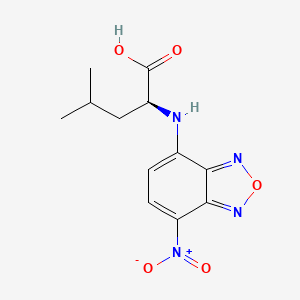
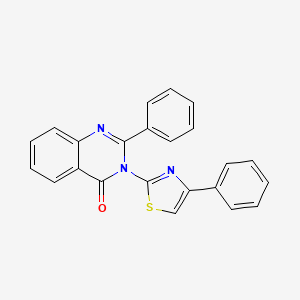
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
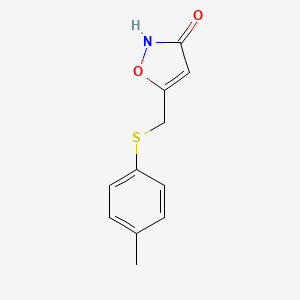
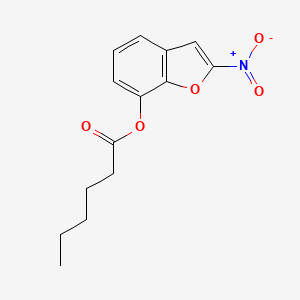

![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

